Isatidine

概要

説明

Isatidine is a chemical compound known for its significant role in medicinal chemistry. It is a heterocyclic compound with a versatile structure, making it a precursor for various pharmacologically active compounds .

準備方法

Isatidine can be synthesized through several routes. One common method involves the condensation of isatin with primary amines under reflux conditions in the presence of a catalyst such as glacial acetic acid . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring high yield and purity.

化学反応の分析

Metabolic Reactions

Isatidine's metabolism is a critical aspect of its toxicological profile. Research indicates that this compound can undergo several metabolic transformations in vivo, primarily in the liver .

-

N-oxide Reduction this compound can be reduced in vivo to form retrorsine. This reduction is significant because retrorsine itself is a toxic compound .

-

Pyrrole Formation Further metabolism can result in the formation of pyrrolic metabolites, which are reactive and can bind to DNA, leading to DNA adducts .

Role in DNA Damage and Repair

Research has shown that this compound and its metabolites contribute to DNA damage, triggering DNA repair mechanisms .

-

DNA Adduct Formation Reactive pyrrolic metabolites of this compound can form adducts with DNA, leading to genotoxicity .

-

Activation of DNA Repair Pathways Exposure to this compound upregulates genes related to DNA damage and repair, indicating an active cellular response to counteract the induced damage .

Relevant Research Findings

-

A study on the metabolic activation of pyrrolizidine alkaloids showed that retrorsine N-oxide (this compound) is one of the metabolites formed during the metabolism of retrorsine .

-

Research indicates that this compound contributes to liver genotoxicity and triggers prolonged DNA repair processes, potentially laying the groundwork for mutagenesis and carcinogenesis .

Other Chemical Reactions

While specific reactions of this compound have not been widely explored, reactions of similar compounds and functional groups are relevant.

-

Redox Reactions: N-oxides can participate in redox reactions, acting as oxidizing or reducing agents depending on the reaction conditions .

-

Hydrolysis: The ester bonds within this compound can undergo hydrolysis, especially under acidic or basic conditions .

-

Addition Reactions : Molecules with double bonds can undergo addition reactions to form new compounds .

-

Photocatalysis: Certain chemical reactions, like the creation of azetidines, can be driven by photocatalysis, where a photocatalyst excites molecules to allow them to react .

-

Gasification Reactions : Reactions involving carbon, carbon monoxide, carbon dioxide, hydrogen and water are key in gasification processes .

-

Reactions with Copper : Copper can react with nitric acid in a redox reaction and with sulfur through heating .

科学的研究の応用

Medicinal Applications

Isatidine has been investigated for its potential therapeutic effects, particularly in the context of infectious diseases and cancer treatment.

Antiviral Properties

Research indicates that this compound exhibits antiviral activity against several viruses. For example, studies have shown that it can inhibit the replication of certain RNA viruses, suggesting its potential use as an antiviral agent. The mechanism of action may involve interference with viral entry or replication processes.

Anticancer Activity

This compound has also been evaluated for its anticancer properties. In preclinical studies, it demonstrated cytotoxic effects on various cancer cell lines. The compound was found to induce apoptosis in cancer cells, making it a candidate for further development as an anticancer drug.

Toxicological Studies

While this compound shows promise in therapeutic applications, it is essential to consider its toxicological profile.

Carcinogenicity Studies

Several studies have assessed the carcinogenic potential of this compound. For instance, a long-term study involving rats indicated that administration of this compound via drinking water resulted in liver nodular hyperplasia and hepatomas in a significant number of subjects . These findings necessitate caution when considering this compound for therapeutic use.

Case Study: Liver Tumor Induction in Rats

A notable study involved administering this compound to Wistar rats over an extended period. The results showed that 6 out of 7 surviving rats developed liver hyperplasia, with some progressing to hepatomas . This study highlights the potential risks associated with prolonged exposure to this compound.

| Study Type | Subject | Dosage | Duration | Findings |

|---|---|---|---|---|

| Long-term Drinking Water | Wistar Rats | 0.03 mg/mL | 20 months | Liver hyperplasia; hepatomas observed |

| Topical Application | Female Mice | 5 mmol | 55 weeks | Skin tumors (malignant carcinomas) observed |

作用機序

The mechanism of action of isatidine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The pathways involved often include inhibition of enzyme activity or interference with cellular signaling processes .

類似化合物との比較

Isatidine is similar to other heterocyclic compounds like isatin and its derivatives. it is unique due to its specific structure and the range of biological activities it exhibits . Similar compounds include:

Isatin: Known for its wide range of biological activities.

Oxindole: Another heterocyclic compound with significant pharmacological properties.

This compound stands out due to its versatility and the breadth of its applications in various fields of research.

生物活性

Isatidine, a pyrrolizidine alkaloid, has garnered attention due to its biological activity, particularly its carcinogenic potential and effects on liver health. This article synthesizes findings from various studies, including case studies and experimental research, to provide a comprehensive overview of this compound's biological activity.

Overview of this compound

This compound is primarily derived from plants in the Senecio genus. It has been studied for its pharmacological properties, including its potential toxicity and carcinogenic effects. Research indicates that this compound may induce liver tumors in experimental animal models, highlighting its significance in toxicology and pharmacology.

Carcinogenicity Studies

Several studies have investigated the carcinogenic effects of this compound. Key findings include:

- Liver Tumors in Rats : A limited study indicated that oral administration of this compound resulted in liver tumors in rats, suggesting its potential as a carcinogen .

- Mechanisms of Action : this compound and its metabolites have been shown to alkylate DNA, which may contribute to tumorigenesis. This mechanism involves the formation of reactive intermediates capable of interacting with nucleic acids .

Table 1: Summary of Carcinogenic Studies

| Study Reference | Animal Model | Route of Administration | Observed Effect |

|---|---|---|---|

| Rats | Oral | Liver tumors | |

| Mice | Topical/Subcutaneous | Skin tumors | |

| Various | Multiple routes | DNA alkylation |

Hepatotoxicity

This compound has also been linked to hepatotoxic effects. Studies indicate that it can cause fatty infiltration of the liver and other forms of liver damage. The following points summarize key findings related to hepatotoxicity:

- Fatty Infiltration : Evidence suggests that this compound contributes to fatty liver changes in animal models .

- Dose-Response Relationship : The severity of liver damage often correlates with the dose administered, indicating a clear dose-response relationship in toxicity assessments .

Table 2: Hepatotoxic Effects Observed

特性

Key on ui mechanism of action |

Levels of pyrrolic metabolites bound to liver tissues and responsible for hepatotoxicity in rats given pyrrolizidine alkaloids did not reflect rates of formation of such metabolites measured in vitro. In animals, additional factors could influence formation and tissue binding of pyrrolic metabolites, including detoxication of alkaloids by hydrolysis and chemical reactivity and stability of toxic metabolites. |

|---|---|

CAS番号 |

15503-86-3 |

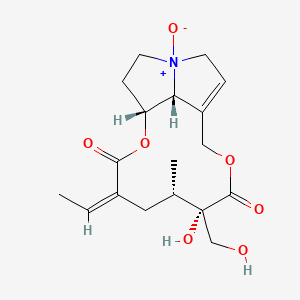

分子式 |

C18H25NO7 |

分子量 |

367.4 g/mol |

IUPAC名 |

(1R,4Z,6S,7S,17R)-4-ethylidene-7-hydroxy-7-(hydroxymethyl)-6-methyl-14-oxido-2,9-dioxa-14-azoniatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione |

InChI |

InChI=1S/C18H25NO7/c1-3-12-8-11(2)18(23,10-20)17(22)25-9-13-4-6-19(24)7-5-14(15(13)19)26-16(12)21/h3-4,11,14-15,20,23H,5-10H2,1-2H3/b12-3-/t11-,14+,15+,18+,19?/m0/s1 |

InChIキー |

IDIMIWQPUHURPV-OOFASRIMSA-N |

SMILES |

CC=C1CC(C(C(=O)OCC2=CC[N+]3(C2C(CC3)OC1=O)[O-])(CO)O)C |

異性体SMILES |

C/C=C\1/C[C@@H]([C@@](C(=O)OCC2=CC[N+]3([C@H]2[C@@H](CC3)OC1=O)[O-])(CO)O)C |

正規SMILES |

CC=C1CC(C(C(=O)OCC2=CC[N+]3(C2C(CC3)OC1=O)[O-])(CO)O)C |

外観 |

Solid powder |

Color/Form |

Colorless prisms |

melting_point |

138 DEGdeg C (Decomp) |

Key on ui other cas no. |

15503-86-3 |

ピクトグラム |

Acute Toxic; Health Hazard |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Sol in water and ethanol; sparingly sol in non-polar solvents In water, 5,200 mg/L @ 25 °C /Estimated/ |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

isatidine RET-NO retrorsine N-oxide |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the toxicological effects of isatidine on the liver?

A: this compound, a pyrrolizidine alkaloid, has been shown to cause significant liver damage in mice. Studies have revealed that lethal doses of this compound lead to liver necrosis, particularly centralized necrosis, characterized by sinusoidal congestion and hemorrhage within the necrotic cell cords. [, ] This damage is a serious concern and highlights the hepatotoxic nature of this compound.

Q2: How does the toxicity of this compound compare to other pyrrolizidine alkaloids?

A: Intravenous toxicity studies in mice have shown that this compound is less toxic than pterophine and sceleratine. [] While all three alkaloids induce liver necrosis, they differ in their necrotic patterns. Pterophine predominantly causes periportal necrosis, while this compound and sceleratine primarily lead to central necrosis. []

Q3: Can this compound be detected in plant extracts, and if so, how?

A: Yes, enzyme-linked immunosorbent assays (ELISAs) have successfully detected this compound (specifically, this compound dihydrate) in extracts of Senecio vulgaris. [] These assays utilize antibodies designed to bind to this compound, enabling its quantification in complex mixtures.

Q4: What is the chemical structure of this compound?

A: this compound is a pyrrolizidine alkaloid. It is the N-oxide of retrorsine. Structurally, this compound consists of a necine base (this compound) and a necic acid. [] Its structure was elucidated through studies involving hydrogenation, hydrolysis, and comparisons with related alkaloids like retrorsine. [, ]

Q5: What historical research has been conducted on this compound?

A: Early research, dating back to the mid-20th century, focused on isolating and characterizing this compound from Senecio species like Senecio retrorsus and Senecio isatideus. [] Further studies delved into its chemical structure, including its ester groupings and the isomerism of its necic acid, isatinecic acid, with retronecic acid. [, ] Researchers also investigated the biological effects of this compound, particularly its ability to induce liver tumors in rats. [] These foundational studies provided crucial insights into the chemical and biological properties of this compound. [, ]

Q6: How does this compound behave in a living organism?

A: Intravenous administration of this compound in cats led to a slight increase in blood pressure. [] Furthermore, it was observed to stimulate isolated guinea pig uteri. [] These findings suggest that this compound may interact with specific physiological systems, influencing blood pressure and uterine contractility.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。